

# XSJ-10 dosage and administration guidelines

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## Compound of Interest

Compound Name: XSJ-10

Cat. No.: B12371391

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Application Notes and Protocols: JX10

Disclaimer: The compound "**XSJ-10**" did not yield specific results in the conducted search. Based on the similarity of the name, this document provides information on JX10, an investigational drug for acute ischemic stroke. The following information is intended for research, scientific, and drug development professionals.

## Introduction

JX10 is an investigational small molecule compound with a novel dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.<sup>[1][2]</sup> It is currently under development for the treatment of acute ischemic stroke (AIS), with the potential to extend the therapeutic window beyond the current standard of care.<sup>[1][2]</sup> Preclinical and clinical studies have shown promising results regarding its safety and efficacy.<sup>[3][4][5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of JX10.

Table 1: JX10 Phase 1 First-in-Human Study Doses

Dose Level	Dose-Body Weight Ratio
3 mg	0.045 mg/kg
15 mg	0.25 mg/kg
60 mg	0.91 mg/kg
180 mg	2.87 mg/kg
360 mg	5.86 mg/kg

(Data from a Phase 1 study in healthy male volunteers)[\[4\]](#)

Table 2: JX10 Phase 2a Clinical Trial Overview

Parameter	Description
Trial Design	<b>Multicenter, randomized, double-blind, placebo-controlled, dose-escalation</b>
Patient Population	Japanese patients with acute ischemic stroke
Inclusion Criteria	Unable to receive tissue-type plasminogen activator (tPA) or thrombectomy
Treatment Window	Within 12 hours of last known normal
Total Patients	90
Primary Endpoint	Incidence of symptomatic intracranial hemorrhage within 24 hours

(Information sourced from the Phase 2a clinical trial conducted in Japan)[\[4\]](#)[\[5\]](#)

Table 3: ORION Registrational Clinical Trial Overview

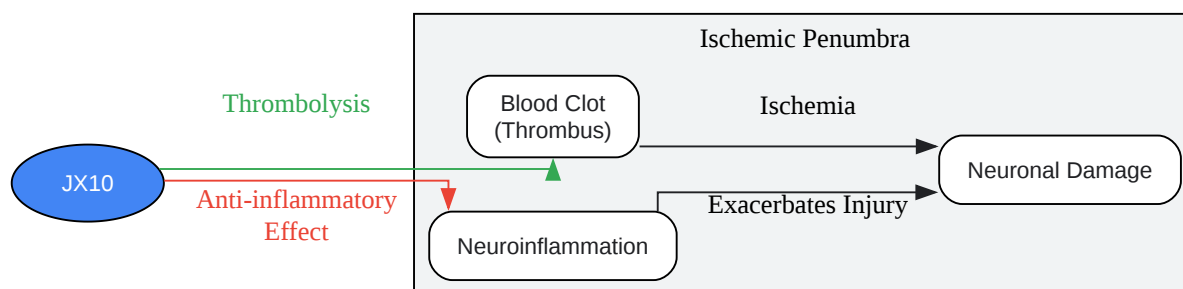
Parameter	Description
Trial Name	<b>ORION (Optimizing Reperfusion to Improve Outcomes and Neurologic Function)</b>
Phase	Registrational (Phase 2/3)
Target Enrollment	Approximately 740 patients
Geographic Scope	More than 20 countries, including China
Patient Population	Acute ischemic stroke (AIS) patients
Treatment Window	4.5 to 24 hours from "last known well"

(Details of the ongoing global registrational study)[1][2][3]

## Mechanism of Action

JX10's proposed mechanism of action involves two key activities:

- **Thrombolytic Activity:** JX10 aids in the breakdown of blood clots, which is critical in restoring blood flow to the brain after an ischemic event.[3]
- **Anti-inflammatory Activity:** The compound also targets the inflammatory cascade that occurs following a stroke, which can contribute to further cellular damage.[3]



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*JX10 Dual Mechanism of Action*

## Experimental Protocols

### Phase 2a Clinical Trial Protocol (Japan)

This protocol provides a general overview of the methodology used in the multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study of JX10 in Japan.[\[4\]](#)[\[5\]](#)

#### 1. Objectives:

- Primary: To assess the safety of JX10, specifically the incidence of symptomatic intracranial hemorrhage.[\[4\]](#)
- Secondary: To evaluate the efficacy of JX10 in improving neurological outcomes at 90 days.[\[1\]](#)

#### 2. Study Population:

- Patients with acute ischemic stroke who were not eligible for standard tPA treatment or thrombectomy.[\[4\]](#)
- Treatment was administered within 12 hours of the last known normal time.[\[4\]](#)[\[5\]](#)

#### 3. Study Design:

- The study was designed as a dose-escalation trial to evaluate different doses of JX10 against a placebo.[\[4\]](#)[\[5\]](#)
- Patients were randomly assigned to receive either JX10 or a placebo.[\[4\]](#)

#### 4. Administration:

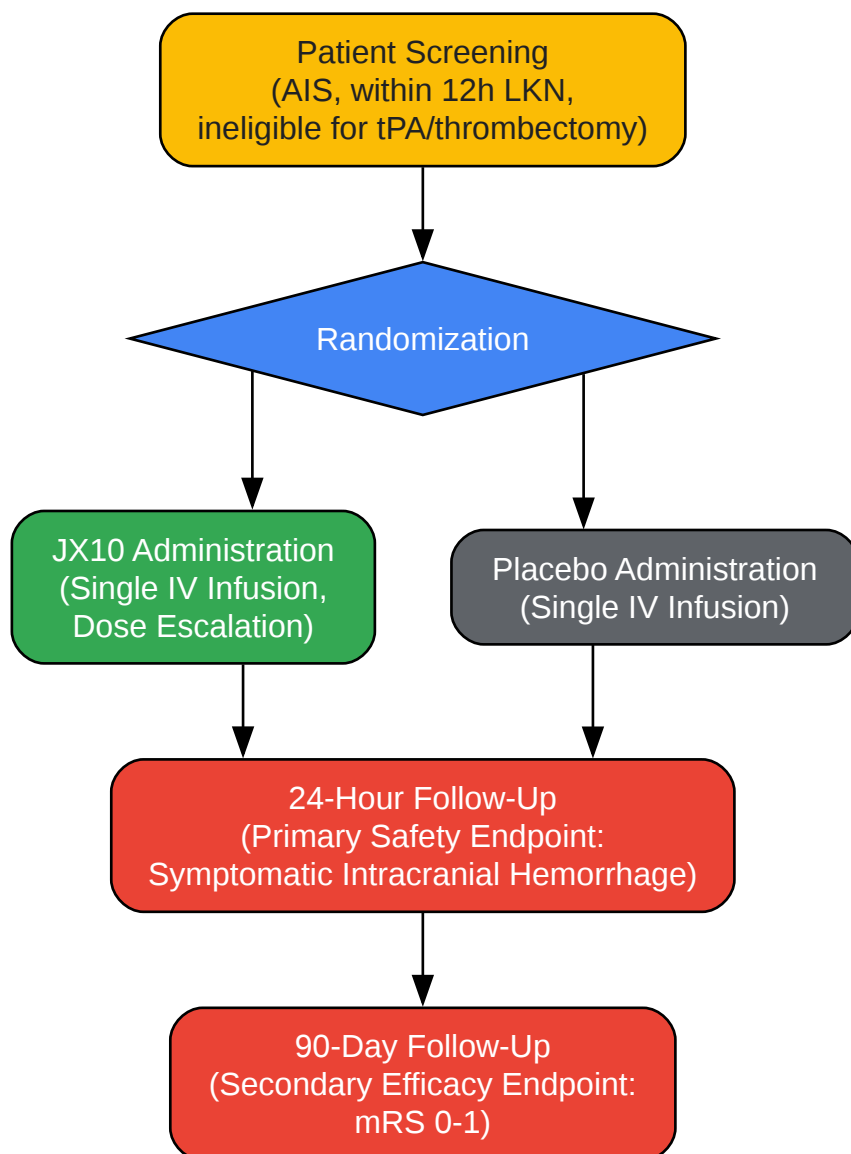
- JX10 or placebo was administered as a single intravenous infusion.[\[4\]](#)

#### 5. Outcome Measures:

- Primary Safety Endpoint: Incidence of symptomatic intracranial hemorrhage with a worsening National Institutes of Health Stroke Scale (NIHSS) score of  $\geq 4$  points within 24 hours of administration.[4]
- Secondary Efficacy Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score of 0-1 at day 90, indicating no or minimal neurological deficits.[1][5] Another secondary endpoint was vessel patency at 24 hours.[5]

#### 6. Results Summary:

- JX10 was well-tolerated and demonstrated a favorable safety profile.[4]
- A significantly higher proportion of patients treated with JX10 achieved an mRS score of 0-1 at 90 days compared to placebo.[1][5]



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#### *JX10 Phase 2a Clinical Trial Workflow*

## Dosage and Administration in Clinical Trials

For the ongoing ORION trial, the study will initially test two different doses of JX10 and then proceed with the most effective dose for further evaluation.[3] Specific dosage levels for the ORION trial are not publicly available at this time.

It is crucial to note that JX10 is an investigational drug, and dosage and administration guidelines for general clinical use have not been established. The information provided herein

is based on clinical trial protocols and should be used for research and informational purposes only.

## Safety and Tolerability

In the Phase 2a study, JX10 was generally well-tolerated.[4] Adverse events were reported in approximately 90% of patients in both the JX10 and placebo groups.[4] Earlier studies in healthy volunteers also indicated a favorable safety profile.[3][4]

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